An In-depth Technical Guide to the Chemical Properties of 1,8-Diazacyclotetradecane-2,9-dione
An In-depth Technical Guide to the Chemical Properties of 1,8-Diazacyclotetradecane-2,9-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,8-diazacyclotetradecane-2,9-dione, a significant macrocyclic diamide. The information presented herein is intended to support research, development, and application activities involving this compound.
Introduction
1,8-Diazacyclotetradecane-2,9-dione, also widely known as the cyclic dimer of ε-caprolactam, is a notable compound in the fields of polymer chemistry and materials science.[1] Its discovery is rooted in the industrial production of nylon-6, where it was identified as a cyclic oligomer.[1] The molecule's 14-membered ring structure, incorporating two amide functionalities, provides a unique platform for hydrogen bonding and further chemical modifications, making it a versatile scaffold in supramolecular chemistry.[2]
Physicochemical Properties
The fundamental physicochemical properties of 1,8-diazacyclotetradecane-2,9-dione are summarized in the table below. These properties are crucial for its handling, processing, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| CAS Number | 56403-09-9 | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 341 °C | [3] |
| Boiling Point | 497.8±38.0 °C (Predicted) | [1] |
| Density | 0.969±0.06 g/cm³ (Predicted) | [1] |
| pKa (Predicted) | 16.05 ± 0.20 | [4] |
| Solubility | Slightly soluble in DMSO and methanol (B129727) (with heating).[1] Aggregates in water.[] | [1][] |
| InChI | InChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15) | [6] |
| InChIKey | HERSSAVMHCMYSQ-UHFFFAOYSA-N | [6] |
| SMILES | C1CCC(=O)NCCCCCC(=O)NCC1 | [6] |
Polymorphism
Synthesis
A prominent laboratory-scale synthesis of 1,8-diazacyclotetradecane-2,9-dione involves the multi-step cyclization of 6-aminocaproic acid.[1] This method is favored for producing a high-purity product.
Experimental Protocol: Synthesis from 6-Aminocaproic Acid
This protocol details a multi-step synthesis to yield 1,8-diazacyclotetradecane-2,9-dione.[1][]
Step 1: Initial Reaction
-
React 6-aminocaproic acid (83% concentration) with 4 molar equivalents of sodium hydroxide (B78521) (NaOH).
-
Maintain the reaction temperature between 0-20°C for 4 hours.
Step 2: First Cyclization Step
-
Cool the reaction mixture to 0°C.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) in dioxane.
-
Allow the reaction to proceed for 24 hours.
Step 3: Workup
-
At 20°C, add aqueous sodium bicarbonate (NaHCO₃) and 1,2-dimethoxyethane (B42094) to the mixture.
-
Continue the reaction for 5 hours.
Step 4: Second Cyclization Step
-
Adjust the concentration to 90% and maintain a temperature of 0-20°C.
-
Add DCC in dimethylformamide (DMF).
-
Let the reaction proceed for 3 hours.
Step 5: Acid Treatment
-
Treat the mixture with a 33% solution of hydrobromic acid (HBr) in acetic acid at 20°C for 2 hours.
Step 6: Final Cyclization
-
Add pyridine (B92270) in dimethylformamide (DMF).
-
Heat the reaction mixture to 60°C for 4 hours to yield the final product, 1,8-diazacyclotetradecane-2,9-dione.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1,8-diazacyclotetradecane-2,9-dione.
Purification
Purification of the crude product is essential to obtain 1,8-diazacyclotetradecane-2,9-dione with high purity for research and development purposes. Common purification techniques include recrystallization and column chromatography.
Experimental Protocol: Purification by Recrystallization
This protocol provides a general procedure for the purification of a solid compound by recrystallization. The choice of solvent is critical and should be determined based on the solubility of 1,8-diazacyclotetradecane-2,9-dione (sparingly soluble in a cold solvent and highly soluble in the hot solvent).
Materials:
-
Crude 1,8-diazacyclotetradecane-2,9-dione
-
Appropriate recrystallization solvent (e.g., methanol, ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of the appropriate hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic methods is employed for the structural elucidation and purity assessment of 1,8-diazacyclotetradecane-2,9-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure in solution.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data:
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly available in search results |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply a drop to the plate, and allow the solvent to evaporate.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
| Frequency (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~2930, ~2860 | C-H stretching (alkane) |
| ~1650 | C=O stretching (amide I) |
| ~1550 | N-H bending and C-N stretching (amide II) |
Note: These are expected ranges and may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be to start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV is a common method. Scan a mass range of m/z 40-500.
Expected Mass Spectral Data:
| m/z | Assignment |
| 226 | Molecular ion [M]⁺ |
| 114, 198, 55 | Major fragment ions[6] |
Note: A detailed fragmentation analysis is recommended for full structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the synthesized compound.
Experimental Protocol: Purity Analysis by HPLC
-
Method Development: Select a suitable column (e.g., C18 reversed-phase) and develop a mobile phase system (e.g., a gradient of water and acetonitrile (B52724) or methanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
-
Analysis: Inject a blank, a standard solution of known purity, and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to 1,8-diazacyclotetradecane-2,9-dione based on the retention time of the standard. Calculate the purity based on the area percentage of the main peak relative to the total peak area.
Structural Characterization Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 [smolecule.com]
- 4. 1,8-Diazacyclotetradecane-2,9-dione | Materials | Material Hub [materialhub.de]
- 6. 1,8-Diazacyclotetradecane-2,9-dione | C12H22N2O2 | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,8-Diazacyclotetradecane-2,9-dione | 56403-09-9 | Benchchem [benchchem.com]
